molecular formula C11H13BrFNO B7894309 (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7894309
M. Wt: 274.13 g/mol
InChI Key: GIELNKMYBNOAAQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine-based compound offered as a high-purity chemical intermediate for research and development purposes. This compound is of significant interest in advanced medicinal chemistry, particularly in the design and synthesis of novel ligands targeting central nervous system (CNS) receptors . The substituted pyrrolidine scaffold is a privileged structure in drug discovery, often utilized for its three-dimensional structure and ability to modulate biological activity . Specifically, the trans-(2S,4R)-pyrrolidine motif and related stereochemically defined pyrrolidines have been identified as key dopaminergic moieties in the development of dual-target therapeutics . Researchers are exploring such compounds as potential leads for creating molecules that act as μ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to develop analgesics with potent pain-relief properties while potentially reducing the misuse liability associated with traditional opioids . The bromo and fluoro substituents on the phenyl ring may enhance electronic properties and offer sites for further synthetic modification, allowing for fine-tuning of physicochemical parameters and blood-brain barrier permeability . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-11-2-1-9(13)5-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIELNKMYBNOAAQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis from L-Proline Derivatives

L-Proline serves as a chiral pool starting material due to its inherent (S)-configuration. Inversion of stereochemistry at the 3-position is achieved through Mitsunobu reactions, as demonstrated in the synthesis of analogous pyrrolidine derivatives. For example:

  • Step 1 : Protection of L-proline’s carboxylic acid as a methyl ester using thionyl chloride in methanol.

  • Step 2 : Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to invert the 3-hydroxy group’s configuration, yielding (3R)-hydroxy-pyrrolidine.

This method ensures >95% enantiomeric excess (ee) but requires careful optimization of reaction stoichiometry to minimize racemization.

Cyclization of Linear Precursors

Linear precursors such as 4-aminobutanols undergo acid-catalyzed cyclization to form pyrrolidine rings. A representative procedure involves:

  • Step 1 : Condensation of 4-aminobutanol with 2-bromo-5-fluorobenzaldehyde via reductive amination using sodium cyanoborohydride.

  • Step 2 : Cyclization under acidic conditions (HCl/EtOH) to yield the pyrrolidine ring.

This route affords moderate yields (50–60%) but simplifies purification due to the volatility of byproducts.

For late-stage introduction of the bromo-fluorophenyl group, palladium-catalyzed cross-coupling is utilized:

  • Step 1 : Preparation of a boronic ester intermediate from 2-bromo-5-fluoroiodobenzene via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl2.

  • Step 2 : Coupling with a pyrrolidine triflate (generated from (3R)-pyrrolidin-3-ol using triflic anhydride) under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O).

This method provides regioselective aryl incorporation with 75–80% yield but requires stringent anhydrous conditions.

Stereochemical Control and Resolution Techniques

Chiral Auxiliary-Assisted Synthesis

Auxiliaries such as (R)- or (S)-α-methylbenzylamine enable diastereomeric resolution:

  • Step 1 : Formation of a Schiff base between racemic pyrrolidin-3-ol and (R)-α-methylbenzylamine.

  • Step 2 : Crystallization-induced diastereomer separation, followed by hydrolysis with aqueous HCl to recover enantiomerically pure (3R)-pyrrolidin-3-ol.

This approach achieves >99% ee but necessitates multi-step purification.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired (3S)-enantiomer:

  • Step 1 : Treatment of racemic pyrrolidin-3-ol with vinyl acetate and Candida antarctica lipase B (CAL-B) in toluene.

  • Step 2 : Separation of acetylated (3S)-isomer from unreacted (3R)-alcohol via silica gel chromatography.

Yields of 40–45% for the (3R)-enantiomer are typical, with ee values exceeding 98%.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexanes (20–50%) removes unreacted benzyl halides and oligomeric byproducts.

  • Chiral HPLC : Utilizing Chiralpak AD-H columns (hexane/isopropanol 90:10) confirms enantiopurity, with retention times of 12.3 min for (3R) and 14.1 min for (3S).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.95 (d, J = 2.4 Hz, 1H, Ar-H), 4.25 (m, 1H, CH-OH), 3.82 (d, J = 13.2 Hz, 1H, N-CH2-Ar), 3.68 (d, J = 13.2 Hz, 1H, N-CH2-Ar), 2.95–2.75 (m, 2H, pyrrolidine-H), 2.45–2.25 (m, 2H, pyrrolidine-H), 1.90–1.70 (m, 1H, pyrrolidine-H), 1.60–1.40 (m, 1H, pyrrolidine-H).

  • 13C NMR (101 MHz, CDCl3): δ 162.1 (d, J = 245 Hz, C-F), 134.5, 131.2 (d, J = 8 Hz), 128.7, 118.4 (d, J = 23 Hz), 115.6 (d, J = 25 Hz), 67.8 (CH-OH), 56.4 (N-CH2-Ar), 48.2, 47.5, 32.1, 28.4.

Optimization Strategies and Yield Improvements

Solvent and Catalyst Screening

  • Alkylation Reactions : Substituting DMF with acetonitrile reduces side reactions, improving yields from 55% to 72%.

  • Suzuki Couplings : Addition of Pd(OAc)2 with SPhos ligand enhances turnover frequency, achieving 85% yield at 0.5 mol% catalyst loading.

Temperature and Reaction Time

  • Optimal alkylation occurs at 80°C for 12 h, whereas prolonged heating (>16 h) promotes degradation.

  • Microwave-assisted synthesis reduces cyclization times from 24 h to 2 h, maintaining 70% yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the bromofluorophenyl group to a phenyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), DMF as solvent.

Major Products

    Oxidation: (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-one.

    Reduction: (3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol.

    Substitution: (3R)-1-[(2-amino-5-fluorophenyl)methyl]pyrrolidin-3-ol.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may exhibit antidepressant properties. The presence of the pyrrolidine ring is significant as it is a common structural motif in many antidepressants. Studies have shown that derivatives of pyrrolidine can influence serotonin and norepinephrine reuptake, thereby potentially alleviating depressive symptoms .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Investigations into similar compounds have demonstrated their capacity to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Targeting Receptors

(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may interact with various receptors in the central nervous system (CNS). Its structural characteristics allow it to bind effectively to receptors involved in mood regulation and cognitive function. Preliminary studies suggest its potential as a modulator of the dopamine and serotonin receptors, which are critical in treating mood disorders .

Anticancer Potential

Emerging research has indicated that similar compounds could possess anticancer properties by inducing apoptosis in cancer cells. The brominated phenyl moiety is known to enhance biological activity through various mechanisms, including the inhibition of cell proliferation and the promotion of programmed cell death .

Building Block for Synthesis

In synthetic organic chemistry, (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it an essential precursor in developing new pharmaceuticals .

Chiral Synthesis

The chiral nature of this compound makes it particularly useful in asymmetric synthesis processes. Researchers utilize it to create enantiomerically pure compounds, which are crucial in pharmaceuticals where the chirality can significantly impact the efficacy and safety of drugs .

Case Studies

Study FocusFindingsReference
Antidepressant EffectsDemonstrated efficacy in animal models for depression
NeuroprotectionShowed reduced oxidative stress markers in neuronal cultures
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Synthetic ApplicationsUsed as a precursor for synthesizing novel therapeutic agents

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromofluorophenyl group enhances binding affinity through halogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural differences and pharmacological implications compared to similar pyrrolidin-3-ol derivatives:

Compound Name Substituents/Modifications Pharmacological Target/Application Key Structural Differences Reference
(3R)-1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol (Target) 2-Bromo-5-fluorophenylmethyl Potential CNS/cardiovascular agent Halogen-rich aromatic group
Vernakalant Hydrochloride Cyclohexyl-dimethoxyphenylethoxy Atrial fibrillation treatment Bulky cyclohexyl and methoxy groups
(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol Aminopyrimidine and aminomethyl Antiviral/antimicrobial Polar aminopyrimidine enhances DNA/RNA interaction
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-oxadiazole Phenylethyl and oxadiazole-pyridyl Enzyme inhibition (e.g., SARS-CoV-2) Oxadiazole introduces π-stacking capability
(3R,4S)-1-[(4-Amino-pyrrolopyrimidinyl)methyl]-4-(pyrazinylsulfanylmethyl) Pyrrolopyrimidinylmethyl and pyrazinylsulfanylmethyl Protein-ligand interactions (PDB: 4EH) Sulfur and fused heterocycles alter binding motifs
(3R,5S)-1-Benzyl-5-(bis(trifluoromethylphenyl)methyl)pyrrolidin-3-ol Trifluoromethylphenyl groups High-throughput screening hit optimization Electron-withdrawing CF₃ groups enhance stability
Key Observations:
  • Halogen vs. Polar Groups: The target compound’s bromo-fluoro substitution contrasts with polar groups (e.g., aminopyrimidine in ), which may reduce blood-brain barrier penetration but improve target specificity.
  • Steric Effects : Bulky substituents like the cyclohexyl-dimethoxyphenylethoxy group in Vernakalant likely hinder off-target interactions compared to the smaller bromo-fluorophenyl group.
  • Electronic Properties : Trifluoromethyl groups in ’s compound increase metabolic stability, whereas the target’s halogens may favor halogen bonding in receptor binding.

Pharmacological and Physicochemical Properties

  • Halogen Bonding : Bromine and fluorine may engage in halogen bonding with carbonyl or π-systems in targets, a feature absent in analogs with alkyl or ether substituents.
  • Metabolic Stability : Electron-withdrawing halogens could slow oxidative metabolism relative to compounds with metabolically labile groups (e.g., tert-butyl in ).

NMR and Spectroscopic Data

Though specific data for the target compound are unavailable, analogs in and provide benchmarks:

  • 1H-NMR : Aromatic protons from the bromo-fluorophenyl group would appear as multiplets (δ 7.0–7.5 ppm), distinct from methoxy singlets (δ ~3.8 ppm) in Vernakalant.
  • 13C-NMR : The quaternary carbon bearing bromine would resonate at δ ~125–135 ppm, with fluorine causing splitting in adjacent carbons.

Biological Activity

(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol, identified by the CAS number 1567956-92-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H13_{13}BrFNO
  • Molecular Weight : 274.13 g/mol
  • Structural Formula :
O C H 1CCN C1 Cc1cc F ccc1Br\text{O C H 1CCN C1 Cc1cc F ccc1Br}

This structure features a pyrrolidine ring substituted with a brominated and fluorinated phenyl group, which may influence its biological interactions.

Research indicates that (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, which are critical in various signaling pathways associated with cancer and inflammation. For instance, compounds with similar structures have demonstrated potent inhibitory activity against JAK2 and FLT3 kinases, suggesting that (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may exhibit similar properties .
  • Antitumor Activity : In vivo studies have indicated that related compounds can significantly reduce tumor growth in mouse models, particularly those dependent on mutant JAK2 and FLT3 signaling pathways. This suggests potential applications in treating hematological malignancies .
  • Antimicrobial Properties : Compounds within the pyrrolidine class have shown promising antibacterial activity. For example, derivatives have demonstrated effective inhibition against strains like Staphylococcus aureus, indicating a potential role for (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol in antimicrobial therapies .

Pharmacokinetics

The pharmacokinetic profile of (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol remains under investigation; however, related compounds have exhibited favorable properties such as good solubility and bioavailability in preclinical models . These properties are critical for therapeutic efficacy and dosing strategies.

Case Study 1: Antitumor Efficacy

In a study involving a mouse model with JAK2V617F mutations, treatment with a structurally similar compound resulted in a significant reduction of splenomegaly and hepatomegaly, with normalization of organ weights observed post-treatment. This highlights the potential of (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol in targeting JAK2-driven malignancies .

Case Study 2: Antibacterial Activity

In vitro assays demonstrated that pyrrole-based compounds could inhibit bacterial growth at low concentrations (MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus), indicating that (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may possess similar antibacterial properties .

Summary of Findings

Activity Type Mechanism Reference
AntitumorInhibition of JAK2/FLT3
AntibacterialInhibition against Staphylococcus aureus
PharmacokineticsGood solubility and bioavailability

Q & A

Q. Q: How is (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol synthesized, and what stereochemical controls are critical?

A: The synthesis typically involves alkylation of (3R)-pyrrolidin-3-ol with 2-bromo-5-fluorobenzyl bromide. Key steps:

  • Chiral integrity : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to preserve the (3R) configuration .
  • Protection/deprotection : The hydroxyl group on pyrrolidine may require protection (e.g., tert-butyldimethylsilyl ether) during alkylation to avoid side reactions.
  • Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) and 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., 3JHH^3J_{\text{HH}} coupling for stereochemical analysis).

Advanced Synthesis

Q. Q: How can enantiomeric excess (ee) be optimized during the alkylation step?

A:

  • Catalytic asymmetric alkylation : Employ chiral ligands like BINAP with palladium catalysts to enhance ee .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics.
  • Temperature control : Lower temperatures (−20°C to 0°C) reduce racemization risks. Post-reaction analysis via Mosher ester derivatization or X-ray crystallography validates ee .

Basic Characterization

Q. Q: What spectroscopic methods confirm the compound’s structure and stereochemistry?

A:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl). 2D NOESY confirms spatial proximity of the bromo-fluorophenyl group to the pyrrolidine hydroxyl .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]+^+) and isotopic pattern (Br/Cl).
  • X-ray crystallography : Resolves absolute configuration (see Table 1 for typical bond lengths/angles) .

Table 1 : Example crystallographic data (hypothetical for illustration)

ParameterValue (Å/°)
C3–O bond length1.42
C–Br bond length1.91
Dihedral angle (Ar–pyrrolidine)85°

Advanced Characterization

Q. Q: How does X-ray crystallography resolve stereochemical ambiguities when NMR is inconclusive?

A:

  • Single-crystal growth : Use slow evaporation in dichloromethane/hexane. Heavy atoms (Br) aid phasing via SHELXD .
  • Refinement : SHELXL refines thermal parameters and hydrogen bonding (e.g., O–H···N interactions). ORTEP-III visualizes anisotropic displacement ellipsoids .
  • Validation : Check Flack parameter (< 0.1) to confirm absolute configuration .

Basic Biological Activity

Q. Q: What in vitro assays are suitable for preliminary biological evaluation?

A:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116) with IC50_{50} determination .
  • Receptor binding : Radioligand displacement assays (e.g., σ receptors) to assess affinity.

Advanced Biological Activity

Q. Q: How can SAR studies elucidate the role of bromo/fluoro substituents?

A:

  • Analog synthesis : Replace Br with Cl/I and F with H/CF3_3.
  • Assay correlation : Test analogs in kinase inhibition assays. Use molecular docking (AutoDock Vina) to map substituent interactions with ATP-binding pockets .
  • Electrostatic analysis : DFT calculations (e.g., Mulliken charges) quantify halogen bonding contributions .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies between computational docking and experimental binding data?

A:

  • Force field validation : Compare AMBER vs. CHARMM parameters for halogen bonds.
  • Solvent effects : Include explicit water molecules in docking simulations.
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Stability and Storage

Q. Q: What conditions prevent racemization or degradation?

A:

  • Storage : −20°C under argon in amber vials. Lyophilization enhances stability for long-term storage.
  • Monitoring : Periodic HPLC checks (e.g., C18 column, 0.1% TFA in H2_2O/MeCN) detect degradation .

Advanced Analytical Method

Q. Q: How can DNP-NMR enhance structural analysis in mixtures?

A:

  • Sensitivity enhancement : Polarizing agents (e.g., TEMPO) amplify signals in low-concentration samples.
  • Application : Detect transient intermediates in synthetic pathways (e.g., Schiff base formation) .

Crystallography Challenges

Q. Q: What challenges arise in crystal structure determination?

A:

  • Crystal quality : Optimize supersaturation via microbatch under oil.
  • Heavy atom utilization : Bromine’s strong anomalous scattering aids SAD phasing in SHELX .
  • Disorder modeling : Use PART instructions in SHELXL to refine disordered solvent molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.